An In-depth Technical Guide to 4-Bromo-5-chloro-2-fluorotoluene
An In-depth Technical Guide to 4-Bromo-5-chloro-2-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-5-chloro-2-fluorotoluene (CAS Number: 201849-17-4), a halogenated aromatic compound with potential applications in pharmaceutical and chemical research. This document collates available data on its chemical and physical properties, safety information, and potential synthetic and analytical methodologies.
Chemical and Physical Properties
The fundamental properties of 4-Bromo-5-chloro-2-fluorotoluene are summarized below, providing a foundational understanding of this compound for experimental design and application.
Table 1: Chemical Identification of 4-Bromo-5-chloro-2-fluorotoluene
| Identifier | Value |
| CAS Number | 201849-17-4[1] |
| Molecular Formula | C₇H₅BrClF[1] |
| Molecular Weight | 223.47 g/mol [1] |
| IUPAC Name | 1-Bromo-2-chloro-5-fluoro-4-methylbenzene[2] |
| Synonyms | 4-Bromo-5-chloro-2-fluorotoluene, 2-Fluoro-4-bromo-5-chlorotoluene |
Table 2: Physical Properties of 4-Bromo-5-chloro-2-fluorotoluene
| Property | Value |
| Physical Form | Solid (at 20°C)[3] |
| Melting Point | 30-35°C[3] |
| Boiling Point | 221.8 ± 35.0 °C (Predicted)[4] |
| Density | 1.618 ± 0.06 g/cm³ (Predicted)[4] |
| Flash Point | 93°C[4] |
| Vapor Pressure | 0.156 mmHg at 25°C[4] |
| Refractive Index | 1.545 (Predicted)[4] |
Potential Applications in Research and Development
While specific biological activities for 4-Bromo-5-chloro-2-fluorotoluene are not extensively documented in publicly available literature, its structural features as a poly-halogenated aromatic compound suggest its potential as an intermediate in organic synthesis. Halogenated aromatic compounds are crucial building blocks in the development of pharmaceuticals and functional materials.[5] The presence of bromo, chloro, and fluoro substituents offers multiple reactive sites for various cross-coupling reactions, enabling the construction of more complex molecular architectures.
Experimental Protocols
Proposed Synthesis Pathway
A potential route to 4-Bromo-5-chloro-2-fluorotoluene could involve a multi-step synthesis starting from a commercially available substituted toluene. A generalized workflow is depicted below.
Caption: A generalized multi-step synthesis for 4-Bromo-5-chloro-2-fluorotoluene.
Methodology for a Key Synthetic Step (Illustrative Example - Sandmeyer Reaction):
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts. A plausible final step in the synthesis of 4-Bromo-5-chloro-2-fluorotoluene could involve the conversion of a corresponding aniline precursor.
-
Diazotization of the Aniline Precursor: The precursor, 4-amino-5-chloro-2-fluorotoluene, would be dissolved in a mineral acid such as hydrobromic acid and cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Bromination: The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide. The reaction is typically warmed to room temperature or slightly heated to facilitate the evolution of nitrogen gas and the formation of the final product.
-
Workup and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by techniques such as column chromatography or distillation.
Analytical Characterization
The structural confirmation and purity assessment of synthesized 4-Bromo-5-chloro-2-fluorotoluene would typically involve a combination of standard analytical techniques.
Caption: A standard workflow for the analytical characterization of the target compound.
Methodologies:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for the unambiguous structural elucidation of the molecule by providing information about the chemical environment of the hydrogen, carbon, and fluorine atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Safety Information
4-Bromo-5-chloro-2-fluorotoluene is classified as a hazardous substance. The available safety data indicates that it can cause skin and eye irritation and may cause respiratory irritation.
Table 3: GHS Hazard Statements for 4-Bromo-5-chloro-2-fluorotoluene
| Hazard Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
4-Bromo-5-chloro-2-fluorotoluene is a halogenated aromatic compound with potential utility as a building block in synthetic chemistry, particularly for the development of novel pharmaceutical agents and functional materials. While detailed experimental protocols and biological activity data are currently limited in the public domain, this guide provides a comprehensive summary of its known properties and plausible methodologies for its synthesis and analysis. Further research into this compound is warranted to explore its full potential in various scientific and industrial applications.
References
- 1. usbio.net [usbio.net]
- 2. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 201849-17-4 4-Bromo-5-chloro-2-fluorotoluene AKSci J91838 [aksci.com]
- 4. chembk.com [chembk.com]
- 5. 201849-17-4 | 4-Bromo-5-chloro-2-fluorotoluene - Aromsyn Co.,Ltd. [aromsyn.com]

